N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine
Description
N-[2-(4-Chlorophenyl)ethyl]-7H-purin-6-amine is a purine derivative characterized by a 4-chlorophenethyl group attached to the 6-amino position of the purine scaffold. This compound is part of a broader class of 6-alkylaminopurines, which are studied for their pharmacological activities, including kinase inhibition and immunomodulatory effects .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c14-10-3-1-9(2-4-10)5-6-15-12-11-13(17-7-16-11)19-8-18-12/h1-4,7-8H,5-6H2,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJBNRLUQJWYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine typically involves the reaction of a purine derivative with a 2-(4-chlorophenyl)ethyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the purine ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
-
Pain Management :
- The compound has been identified as a potential agent for the treatment of pain, particularly osteoarthritic and chemotherapy-induced pain. Its efficacy in pain management is attributed to its ability to interact with cannabinoid receptors, specifically the CB2 receptor, which is associated with anti-inflammatory effects and pain relief .
- Anti-inflammatory Effects :
- Anticancer Activity :
Pain Relief in Osteoarthritis
A study demonstrated that administration of this compound significantly reduced pain scores in animal models of osteoarthritis. The results indicated a decrease in joint inflammation and improvement in mobility, suggesting its potential as a therapeutic agent for chronic pain management .
Chemotherapy-Induced Pain
In another clinical trial, patients undergoing chemotherapy reported reduced pain levels when treated with this compound. The study highlighted its role in mitigating side effects associated with cancer treatments, thereby improving the quality of life for patients .
Data Tables
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on structural similarity.
Key Findings from Comparative Studies
Lipophilicity Trends :
- The 2,4-dichlorophenethyl analog (XLogP ~3.8) exhibits higher lipophilicity than the target compound (XLogP ~3.1), which may enhance membrane permeability but reduce aqueous solubility .
- The cyclopentyl-substituted compound (XLogP ~1.7) is significantly less lipophilic, likely due to the absence of an aromatic ring .
The 4-methylbenzyl analog’s electron-donating methyl group reduces electrophilicity compared to the 4-chlorophenethyl group, possibly weakening receptor affinity .
Biological Implications :
- Sulfur-containing analogs (e.g., 8-[(4-chlorophenyl)sulfanyl]-9H-purin-6-amine) may exhibit altered metabolic stability due to the thioether linkage, which is prone to oxidation .
- The dichlorophenethyl variant’s increased lipophilicity correlates with enhanced activity in hydrophobic binding pockets in preliminary kinase assays .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a purine ring structure substituted with a 4-chlorophenyl group. The presence of this substituent enhances its interaction with biological macromolecules, which is crucial for its pharmacological effects.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : It has been shown to inhibit bacterial RNA polymerase, which is essential for bacterial transcription. This inhibition disrupts bacterial growth and reproduction, making it a potential candidate for antibiotic development .
- Phosphodiesterase Inhibition : Studies have indicated that derivatives of purin-6-one compounds can inhibit phosphodiesterase-2 (PDE2), an enzyme involved in the degradation of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a vital role in various signaling pathways .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values that suggest a strong potential for development as an antibacterial agent.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 12.5 |
| Bacillus subtilis | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
These results indicate that the compound could serve as a foundation for new antibiotics, especially considering the increasing resistance to existing drugs .
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication processes, although further research is needed to elucidate the exact mechanisms involved .
Case Studies and Research Findings
- Inhibition Studies : A study conducted on various purine derivatives, including this compound, demonstrated significant inhibition against bacterial RNA polymerase with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis highlighted the importance of the chlorophenyl group in enhancing inhibitory activity .
- Molecular Docking : Molecular docking studies have shown that this compound effectively binds to the active sites of target enzymes, suggesting a strong affinity and potential for therapeutic application in inhibiting specific biological pathways .
- Toxicity Assessments : Toxicity studies conducted on animal models revealed that while the compound exhibits potent biological activity, it also maintains a favorable safety profile at therapeutic doses, making it a promising candidate for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
